![molecular formula C19H18N4O4 B2806058 (2R,3S)-(Fmoc-amino)-3-azidobutyric acid CAS No. 1932349-21-7](/img/structure/B2806058.png)
(2R,3S)-(Fmoc-amino)-3-azidobutyric acid
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Description
“(2R,3S)-(Fmoc-amino)-3-azidobutyric acid” is a chemical compound with the molecular formula C19H18N4O4 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular weight of “(2R,3S)-(Fmoc-amino)-3-azidobutyric acid” is 366.377. It appears as a white crystalline powder .Physical And Chemical Properties Analysis
“(2R,3S)-(Fmoc-amino)-3-azidobutyric acid” has a molecular weight of 366.377. It appears as a white crystalline powder . The melting point is between 142-148 °C .Scientific Research Applications
Synthesis and Peptide Applications
(2R,3S)-(Fmoc-amino)-3-azidobutyric acid, as a variant of Fmoc amino acid azides, is employed in the synthesis of peptides. Babu et al. (2000) describe its synthesis from protected amino acid and sodium azide, highlighting its stability and utility in peptide synthesis (Babu, Ananda, & Vasanthakumar, 2000). Similarly, Busnel et al. (2005) discuss its use in solid-phase synthesis of "mixed" peptidomimetics, employing Fmoc-protected aza-beta3-amino acids and alpha-amino acids (Busnel, Bi, Dali, Cheguillaume, Chevance, Bondon, Muller, & Baudy-Floc’h, 2005).
Bio-inspired Functional Materials
The Fmoc group, integral to (2R,3S)-(Fmoc-amino)-3-azidobutyric acid, has been explored for developing bio-inspired functional materials. Tao et al. (2016) review the self-organization of Fmoc-modified amino acids and short peptides, including their applications in cell cultivation, bio-templating, and drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Biomimetic Stereoselective Formation
Zhou and van der Donk (2002) utilized a variant of this compound, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine, in the synthesis of peptides for biomimetic cyclization, contributing to understanding lantibiotic synthesis (Zhou & van der Donk, 2002).
properties
IUPAC Name |
(2R,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-APPDUMDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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